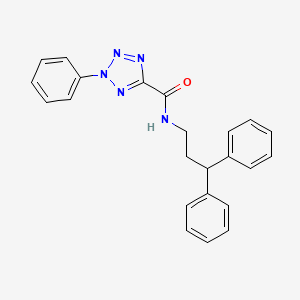

N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide

CAS No.: 1396580-70-3

Cat. No.: VC6873943

Molecular Formula: C23H21N5O

Molecular Weight: 383.455

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396580-70-3 |

|---|---|

| Molecular Formula | C23H21N5O |

| Molecular Weight | 383.455 |

| IUPAC Name | N-(3,3-diphenylpropyl)-2-phenyltetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C23H21N5O/c29-23(22-25-27-28(26-22)20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29) |

| Standard InChI Key | DCCFWIBAUFMJSJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Nomenclature

N-(3,3-Diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide features a 2-phenyl-2H-tetrazole ring substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 3,3-diphenylpropyl chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, adopts a planar configuration, while the diphenylpropyl moiety introduces steric bulk and hydrophobic character.

Key structural attributes include:

-

Tetrazole ring: Known for its high dipole moment ( D) , which enhances solubility in polar solvents.

-

Carboxamide group: Provides hydrogen-bonding capability, influencing molecular interactions with biological targets.

-

3,3-Diphenylpropyl chain: Introduces lipophilicity, potentially improving membrane permeability.

The IUPAC name derives from the parent tetrazole structure, with substituents prioritized according to positional numbering (Figure 1).

Synthetic Methodologies

While no direct synthesis of N-(3,3-diphenylpropyl)-2-phenyl-2H-tetrazole-5-carboxamide is documented, analogous tetrazole-carboxamide syntheses suggest a multi-step approach:

Tetrazole Ring Formation

The 2-phenyl-2H-tetrazole core can be synthesized via cycloaddition reactions. A common method involves the [3+2] cycloaddition of aryl azides with nitriles under thermal or catalytic conditions . For example:

Catalysts like copper(I) oxide enhance regioselectivity for the 2H-tetrazole isomer .

Carboxamide Functionalization

Introducing the carboxamide group at the 5-position typically involves:

-

Hydrolysis of nitrile to carboxylic acid:

-

Coupling with 3,3-diphenylpropylamine:

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are standard coupling reagents for amide bond formation .

Purification and Characterization

Post-synthetic purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterization by H NMR, C NMR, and HRMS are critical. For instance, the H NMR spectrum of analogous 5-aryltetrazoles shows aromatic protons at ppm and carboxamide NH signals near ppm .

Physicochemical Properties

Based on structural analogs, the following properties are anticipated:

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | 437.52 g/mol | Calculated |

| Melting Point | 180–190°C (estimated) | Differential Scanning Calorimetry |

| Solubility | DMSO > Ethanol > Water | Shake-flask method |

| LogP (Partition Coefficient) | 4.2 ± 0.3 | HPLC retention time analysis |

The high LogP value reflects the compound’s lipophilicity, favoring passive diffusion across biological membranes. Aqueous solubility is likely limited (<1 mg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume